3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for the compound is 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoic acid . This nomenclature reflects three structural components:
- Bicyclo[3.2.1]octane core : A fused bicyclic system comprising seven carbon atoms and one nitrogen atom. The numbering follows the IUPAC bicyclo[m.n.p] convention, where the three bridge lengths (3, 2, and 1 carbons) define the skeletal framework.
- Substituents on the bicyclic system : The nitrogen atom at position 6 is bonded to a sulfonyl group (–SO₂–), while methyl groups occupy positions 1, 3, and 3.
- Benzoic acid moiety : A benzene ring substituted at the meta position (–C₆H₄–) with both the sulfonamide group and a carboxylic acid (–COOH).
Isomeric possibilities arise from the bicyclic system’s stereochemistry. The 1,3,3-trimethyl substitution pattern introduces two quaternary carbons (C1 and C3), creating a rigid scaffold that limits conformational flexibility. While the compound lacks geometric isomerism due to the absence of double bonds, stereoisomerism could theoretically emerge if chiral centers were present. However, the current substitution pattern does not generate chiral centers, as confirmed by the absence of stereodescriptors in its IUPAC name.
Molecular Architecture: Bicyclic Core and Functional Group Analysis
The molecular architecture comprises three distinct regions (Figure 1):
- Azabicyclo[3.2.1]octane core : The nitrogen atom resides at the bridgehead position (C6), forming a strained seven-membered bicyclic system. The 1,3,3-trimethyl groups impose steric constraints, stabilizing the chair-boat conformation observed in related azabicyclo derivatives.
- Sulfonamide linker : The –SO₂– group bridges the bicyclic amine and the aromatic ring, adopting a tetrahedral geometry that facilitates hydrogen bonding with proximal functional groups.
- Benzoic acid substituent : The carboxylic acid group at position 3 of the benzene ring contributes to polarity and enables salt formation or coordination with metal ions.
Key bond lengths and angles, derived from analogous sulfonamide-containing bicyclic compounds, include:
- N–S bond : 1.62–1.65 Å (consistent with sulfonamide linkages).
- C–O bond in carboxylic acid : 1.21 Å (characteristic of deprotonated –COO⁻ groups).
- Dihedral angle between bicyclic core and benzene ring : 85–90°, indicating near-orthogonal orientation that minimizes steric clashes.
Crystallographic Data and Conformational Stability Studies
While direct crystallographic data for this compound are unavailable, related azabicyclo sulfonamides exhibit predictable packing motifs. For example, 4-(1,3,3-trimethyl-6-aza-bicyclo[3.2.1]octane-6-sulfonyl)-benzoic acid (a positional isomer) forms hydrogen-bonded dimers via carboxylic acid groups, with intermolecular O–H⋯O distances of 2.68 Å. The bicyclic core’s rigidity prevents significant conformational changes, as demonstrated by molecular dynamics simulations of analogous systems.
Conformational stability is further enforced by:
- Non-covalent interactions : London dispersion forces between methyl groups (distance: 3.2–3.5 Å).
- Sulfonamide planarity : The S–N–C₆H₄–COOH moiety adopts a coplanar arrangement, maximizing resonance stabilization.
Comparative Analysis with Related Azabicyclo Sulfonamide Derivatives
The compound belongs to a broader class of azabicyclo sulfonamides with varied biological and physicochemical properties (Table 1).
Table 1: Structural and Functional Comparisons of Selected Azabicyclo Sulfonamides
Notable trends include:
- Steric effects : Bulky substituents on the bicyclic nitrogen (e.g., ethoxymethyl in ARN16186) reduce enzymatic degradation.
- Electronic effects : Electron-withdrawing groups (e.g., –COOH) enhance solubility but limit membrane permeability.
- Stereochemical dependence : endo-substituted derivatives (e.g., ARN16186) exhibit 450-fold greater activity than exo-diastereomers, underscoring the importance of spatial alignment in target engagement.
Properties
IUPAC Name |
3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-16(2)8-13-9-17(3,10-16)11-18(13)23(21,22)14-6-4-5-12(7-14)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSYCERXWWNIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=CC(=C3)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid ring .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- IUPAC Name : 3-((1R,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-ylsulfonyl)benzoic acid
- Molecular Formula : C17H23NO4S
- Molecular Weight : 341.44 g/mol
- CAS Number : 326182-73-4
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit notable antibacterial activity against various pathogens. For instance, in a study examining derivatives of benzoic acid, compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 5 to 12.5 μM against resistant strains like Staphylococcus aureus and Klebsiella pneumoniae .
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| W6 | 5.19 | Staphylococcus aureus |
| W1 | 5.08 | Candida albicans |
Antifungal Activity
The compound's sulfonyl group may enhance its interaction with fungal cell membranes, contributing to its antifungal properties. Studies have shown that similar compounds exhibit MIC values comparable to standard antifungal agents like fluconazole .
Anticancer Potential
The anticancer activity of sulfonyl derivatives has been extensively studied, revealing their ability to inhibit tumor growth in various cancer cell lines. For example, one study reported that a related compound exhibited an IC50 value of 4.12 μM against cancer cells, outperforming established chemotherapeutic agents .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| W17 | 4.12 | Various cancer types |
| 5-FU | 7.69 | Colon cancer |
Synthesis and Structural Modifications
The synthesis of 3-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid can be achieved through several methodologies, including:
- Nucleophilic Substitution : Utilizing the nucleophilic properties of the azabicyclo structure to facilitate reactions with benzoic acid derivatives.
- Sulfonation Reactions : Introducing the sulfonyl group via electrophilic aromatic substitution.
These synthetic routes are crucial for optimizing the compound's biological activity and enhancing its pharmacological profile.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical settings:
Clinical Research on Antimicrobial Resistance
A study highlighted the urgent need for new antimicrobial agents due to rising resistance levels in common pathogens . Compounds structurally related to this compound have shown promising results in overcoming such resistance.
Efficacy in Cancer Treatment
Research has indicated that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . The application of this compound in targeted cancer therapies is currently under investigation.
Mechanism of Action
The mechanism of action of 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The bicyclic structure may also play a role in binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Modified Functional Groups
Methyl 4-((1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoate
- Molecular Formula: C₁₈H₂₅NO₄S
- Key Difference : Replacement of the carboxylic acid (–COOH) with a methyl ester (–COOCH₃).
- Implications : Esters are often employed as prodrugs to improve bioavailability by enhancing lipophilicity. The methyl ester derivative (CAS: 1628466-33-0) may exhibit better membrane permeability than the parent acid, though it requires hydrolysis for activation .
4-((1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)aniline
- Molecular Formula : C₁₆H₂₄N₂O₂S
- Key Difference : Substitution of benzoic acid with an aniline (–NH₂) group.
- Implications: The aniline derivative (CAS: 345990-93-4) may exhibit altered solubility and target interactions.
Analogues with Varied Bicyclic Core Substituents
1-(3-Hydroxyphenyl)-6,7-dimethyl-6-azabicyclo[3.2.1]octane
- Key Difference : Incorporation of a 3-hydroxyphenyl group instead of sulfonyl-benzoic acid.
- Pharmacological Activity : Demonstrates potent analgesic and narcotic antagonist activity, highlighting the role of aryl groups in opioid receptor modulation .
Avibactam Tomilopil
- Key Difference : Diazabicyclo[3.2.1]octane core with a carbamoyl group and ethyl ester.
- Activity : Functions as a β-lactamase inhibitor, emphasizing the importance of the bicyclic amine in enzyme inhibition. The ester moiety (ethyl group) may prolong half-life .
Sulfonamide Derivatives with Distinct Pharmacophores
3-(N,N-Dimethylsulfamoyl)benzoic Acid
- Key Difference : Simpler sulfonamide structure lacking the bicyclic amine.
- Implications : Reduced steric hindrance may enhance solubility but diminish target specificity compared to the azabicyclo-containing compound .
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-6-[(phenylmethyl)sulfonyl]-
- Molecular Formula: C₁₇H₂₅NO₂S
- Key Difference : Benzylsulfonyl group replaces benzoic acid.
- Implications : The benzyl group may enhance lipophilicity, favoring CNS penetration, but lacks the ionizable carboxylic acid for pH-dependent solubility .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzoic acid moiety linked to a sulfonyl group and a bicyclic amine. The molecular formula is with a molecular weight of 357.45 g/mol. The presence of the azabicyclo structure suggests potential interactions with biological targets due to its steric and electronic properties.
Research indicates that compounds with similar structures often interact with protein degradation pathways, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and have implications in aging and various diseases.
2. In Vitro Studies
In vitro studies have demonstrated that derivatives of benzoic acid can enhance proteasome activity and induce autophagy in human cell lines. For instance, compounds derived from benzoic acid have shown significant activation of cathepsins B and L, which are involved in protein degradation processes .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Proteasome Activation | Enhanced by benzoic acid derivatives |
| Autophagy Induction | Significant in human fibroblasts |
| Cytotoxicity | Low cytotoxicity in cancer cell lines |
| Enzyme Interaction | Strong binding to cathepsins B and L |
Case Studies
Several studies have explored the biological activities of related compounds:
- Proteasome and Cathepsin Activation : A study found that certain benzoic acid derivatives significantly activated proteasomal activities in human foreskin fibroblasts without exhibiting cytotoxic effects at concentrations up to 10 μg/mL .
- Antibacterial Activity : Research on similar sulfonyl-containing compounds has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications against infections .
- Antiproliferative Effects : In cancer research, compounds similar to this compound demonstrated antiproliferative effects in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Discussion
The biological activity of this compound appears promising based on its structural analogs and preliminary findings. Its ability to modulate key cellular pathways could position it as a candidate for further research in therapeutic applications, particularly in oncology and age-related diseases.
Q & A
Q. What synthetic routes are recommended for 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of the bicyclic amine intermediate with a benzoic acid derivative. Key steps include:
- Sulfonylation : Reacting 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane with a sulfonyl chloride derivative of benzoic acid under inert conditions (e.g., nitrogen atmosphere) in aprotic solvents like dichloromethane or THF .
- Optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and reaction time (12–24 hours) to minimize byproducts. Catalytic bases like triethylamine or DMAP can enhance efficiency .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How does the bicyclic azabicyclo[3.2.1]octane moiety influence the compound’s physicochemical properties?
The rigid bicyclic structure enhances:
- Lipophilicity : The 1,3,3-trimethyl groups increase logP, improving membrane permeability .
- Metabolic stability : The constrained geometry reduces susceptibility to cytochrome P450 oxidation compared to linear amines .
- Target binding : The nitrogen in the bicyclic system acts as a hydrogen bond acceptor, critical for interactions with enzymes like carbonic anhydrase or kinases .
Q. What analytical techniques are most effective for characterizing this compound?
- Purity : HPLC with UV detection (C18 column, acetonitrile/water + 0.1% TFA) confirms >95% purity .
- Structural integrity : H/C NMR (DMSO-d6) identifies key signals (e.g., sulfonyl group at δ 3.2–3.5 ppm; aromatic protons at δ 7.5–8.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 337.43 (CHNOS) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of the sulfonyl benzoic acid moiety?
- Analog synthesis : Replace the sulfonyl group with carbonyl or phosphoryl moieties to assess hydrogen-bonding contributions .
- Bioisosteres : Substitute benzoic acid with tetrazole or sulfonamide groups to compare acidity and target affinity .
- Assay design : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase II) and correlate activity with computational docking scores .
Q. What strategies resolve discrepancies in reported biological activity across assay systems?
- Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., acetazolamide for carbonic anhydrase assays) .
- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific activity to exclude off-target effects .
- Data normalization : Express IC values relative to internal controls and apply multivariate statistical analysis (ANOVA) to address variability .
Q. What considerations are critical for in vivo pharmacokinetic studies of this compound?
- Metabolic stability : Monitor sulfonamide hydrolysis via LC-MS/MS in plasma; consider prodrug strategies (e.g., esterification of the benzoic acid) to enhance oral bioavailability .
- Tissue distribution : Use radiolabeled C-compound to track accumulation in target organs (e.g., kidneys for carbonic anhydrase inhibitors) .
- Dose optimization : Conduct staggered dosing in rodent models to balance efficacy (e.g., diuretic effect) and toxicity (e.g., electrolyte imbalance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
